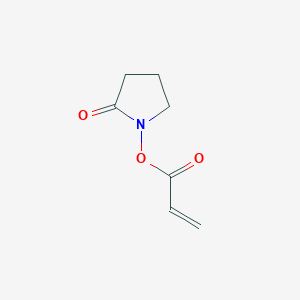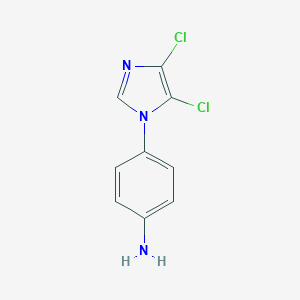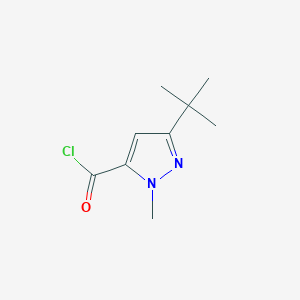
1-Cyclopropylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpiperidine (1-CP) is a chemical compound that has been widely used in scientific research. It is a cyclic amine that is structurally similar to piperidine, but with a cyclopropyl group attached to the nitrogen atom. 1-CP has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of different compounds.
Wirkmechanismus
The exact mechanism of action of 1-Cyclopropylpiperidine is not fully understood. However, it is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-Cyclopropylpiperidine has also been found to have some affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects
1-Cyclopropylpiperidine has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 1-Cyclopropylpiperidine has also been found to decrease the activity of the sympathetic nervous system, which may contribute to its hypotensive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Cyclopropylpiperidine in lab experiments is its ability to selectively block the NMDA receptor, which is involved in a variety of physiological processes. This allows researchers to investigate the effects of different compounds on specific pathways without affecting other pathways. However, one of the limitations of using 1-Cyclopropylpiperidine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research involving 1-Cyclopropylpiperidine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the effects of 1-Cyclopropylpiperidine on other physiological systems, such as the immune system and the endocrine system. Finally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpiperidine and its potential for therapeutic use.
Synthesemethoden
1-Cyclopropylpiperidine can be synthesized through several methods, including the reduction of 1-cyclopropyl-2-nitroethene and the cyclization of N-(1-cyclopropyl)propanamide. One of the most common methods involves the reaction of cyclopropylmagnesium bromide with piperidine, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylpiperidine has been used extensively in scientific research as a tool to investigate the mechanisms of action of different compounds. It has been used to study the effects of various drugs on the central nervous system, including the dopaminergic and serotonergic systems. 1-Cyclopropylpiperidine has also been used to study the effects of different compounds on the cardiovascular system, including the regulation of blood pressure and heart rate.
Eigenschaften
CAS-Nummer |
176209-27-1 |
|---|---|
Produktname |
1-Cyclopropylpiperidine |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1-cyclopropylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-6-9(7-3-1)8-4-5-8/h8H,1-7H2 |
InChI-Schlüssel |
JUBXTBVKELTJEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CC2 |
Kanonische SMILES |
C1CCN(CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)


![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)





![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)


